Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride
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Overview
Description
Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3,4,5-trichlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride typically involves the reaction of 3,4,5-trichloronitrobenzene with hydrazine hydrate. The reaction is carried out in an ethanol solvent at elevated temperatures. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones.
Scientific Research Applications
Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azides.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, (3,4-dichlorophenyl)-, hydrochloride
- Hydrazine, (3,5-dichlorophenyl)-, hydrochloride
- Hydrazine, (4-chlorophenyl)-, hydrochloride
Uniqueness
Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with fewer chlorine substitutions .
Properties
IUPAC Name |
(3,4,5-trichlorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2.ClH/c7-4-1-3(11-10)2-5(8)6(4)9;/h1-2,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBVZVEHRGWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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